molecular formula C13H12FN B1443384 4-(4-Fluoro-3-methylphenyl)aniline CAS No. 1183774-59-5

4-(4-Fluoro-3-methylphenyl)aniline

Cat. No.: B1443384
CAS No.: 1183774-59-5
M. Wt: 201.24 g/mol
InChI Key: WXOIEXUDPPEUAF-UHFFFAOYSA-N
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Description

4-(4-Fluoro-3-methylphenyl)aniline is an organic compound with the molecular formula C13H12FN. It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and material science .

Biochemical Analysis

Biochemical Properties

4-(4-Fluoro-3-methylphenyl)aniline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. This interaction can lead to changes in the metabolic pathways and the overall biochemical environment within the cell .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to alter the expression of certain genes involved in the detoxification processes. Additionally, it can impact cellular metabolism by modifying the activity of metabolic enzymes, leading to changes in the levels of various metabolites .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, including alterations in cell growth and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal or no observable effects. As the dosage increases, significant biological effects can be observed. These effects may include changes in enzyme activity, alterations in metabolic pathways, and potential toxic or adverse effects at high doses. For instance, high doses of this compound have been associated with hepatotoxicity and other organ-specific toxicities in animal studies .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to the formation of various metabolites, some of which may be biologically active. The compound’s metabolism can also affect metabolic flux and the levels of different metabolites within the cell, potentially influencing overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation within different cellular compartments. For example, this compound may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, influencing its distribution and activity .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is crucial for elucidating its precise mechanisms of action .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Fluoro-3-methylphenyl)aniline typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base .

Industrial Production Methods: Industrial production of this compound can be achieved through large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. The use of environmentally benign organoboron reagents and mild reaction conditions makes this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Fluoro-3-methylphenyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-(4-Fluoro-3-methylphenyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs.

    Industry: Utilized in the production of advanced materials and polymers

Comparison with Similar Compounds

Uniqueness: 4-(4-Fluoro-3-methylphenyl)aniline is unique due to the presence of both fluoro and methyl groups on the aniline ring. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Biological Activity

4-(4-Fluoro-3-methylphenyl)aniline, also known as 4-Fluoro-3-methylphenylamine, is a chemical compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C13H12FN
  • CAS Number: 1183774-59-5
  • Molecular Weight: 201.24 g/mol

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antibacterial and antifungal agent, as well as its interactions with specific biological targets.

Antibacterial Activity

Research has indicated that compounds similar to this compound exhibit notable antibacterial properties. For instance, studies involving derivatives of aniline have shown effectiveness against resistant strains of bacteria, including Salmonella Typhi . The following table summarizes the antibacterial activity of related compounds:

Compound NameMIC (mg/mL)Target Bacteria
N-(4-bromo-3-methylphenyl)pyrazine6.25XDR S. Typhi
4-Fluoro-3-methylphenylamineTBDTBD

Antifungal Activity

The compound's structural features suggest potential antifungal activity. Research has shown that similar compounds with halogen substitutions can interact with fungal cell membranes, disrupting their integrity and leading to cell death .

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of key enzymes and disruption of cellular processes. For example:

  • Enzyme Inhibition: Compounds in this class may inhibit enzymes critical for bacterial cell wall synthesis or metabolic pathways.
  • Membrane Disruption: The presence of fluorine may enhance lipophilicity, allowing the compound to penetrate cellular membranes more effectively.

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various aniline derivatives against multiple pathogens. It was found that certain derivatives showed significant inhibition zones in agar diffusion tests, indicating their potential as therapeutic agents .
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to specific target proteins involved in bacterial resistance mechanisms. These studies suggest that the compound could effectively bind to targets such as penicillin-binding proteins and inhibit their function .
  • Toxicological Assessment : Preliminary assessments indicate that while exhibiting biological activity, the compound's toxicity profile requires further investigation to ensure safety for therapeutic use .

Properties

IUPAC Name

4-(4-fluoro-3-methylphenyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12FN/c1-9-8-11(4-7-13(9)14)10-2-5-12(15)6-3-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXOIEXUDPPEUAF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=CC=C(C=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80734098
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183774-59-5
Record name 4'-Fluoro-3'-methyl[1,1'-biphenyl]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80734098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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